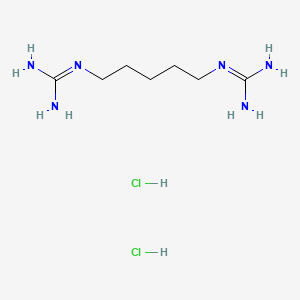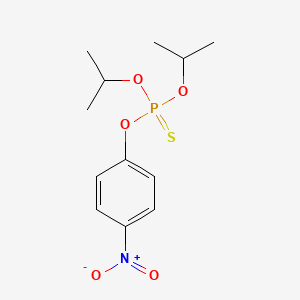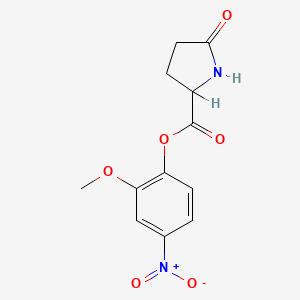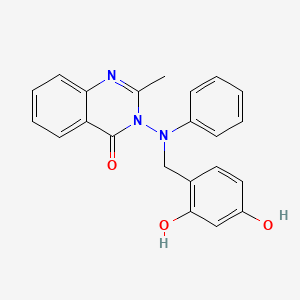
4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups to their reduced forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction can produce amine or alcohol derivatives.
科学研究应用
4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to altered cellular functions. For instance, it could inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anti-cancer effects.
相似化合物的比较
Similar Compounds
2,4-Dihydroxy-6-methoxy-3,5-dimethylchalcone: Known for its cytotoxicity against cancer cells.
3-(2,4-Dihydroxyphenyl)propionic acid: Exhibits antioxidant properties.
Uniqueness
4(3H)-Quinazolinone, 3-(((2,4-dihydroxyphenyl)methyl)phenylamino)-2-methyl- stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
属性
CAS 编号 |
71476-98-7 |
|---|---|
分子式 |
C22H19N3O3 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
3-[N-[(2,4-dihydroxyphenyl)methyl]anilino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H19N3O3/c1-15-23-20-10-6-5-9-19(20)22(28)25(15)24(17-7-3-2-4-8-17)14-16-11-12-18(26)13-21(16)27/h2-13,26-27H,14H2,1H3 |
InChI 键 |
HKLWQIKZUPBRLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N(CC3=C(C=C(C=C3)O)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)

![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)

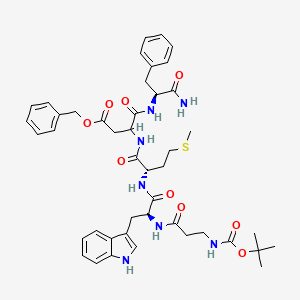

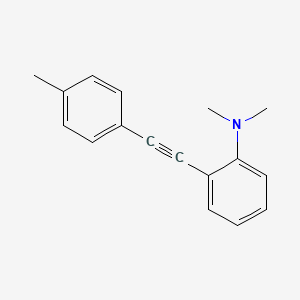
![Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-](/img/structure/B13770447.png)
